3-Bromopyridine

Suzuki-Miyaura cross-coupling Pyridine functionalization Amino acid bioconjugation

3-Bromopyridine (CAS 626-55-1) is a monohalogenated pyridine derivative with the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol. It is characterized by a bromine substituent at the meta-position relative to the pyridine nitrogen, which confers distinct reactivity in cross-coupling, nucleophilic substitution, and metallation reactions.

Molecular Formula C5H4BrN
Molecular Weight 158 g/mol
CAS No. 626-55-1
Cat. No. B030812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine
CAS626-55-1
Synonyms3-Pyridyl Bromide;  NSC 3974;  Pyridin-3-yl Bromide;  m-Bromopyridine;  _x000B_
Molecular FormulaC5H4BrN
Molecular Weight158 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)Br
InChIInChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H
InChIKeyNYPYPOZNGOXYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine (CAS 626-55-1): Core Properties and Role as a Versatile Heteroaryl Halide Building Block


3-Bromopyridine (CAS 626-55-1) is a monohalogenated pyridine derivative with the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol [1]. It is characterized by a bromine substituent at the meta-position relative to the pyridine nitrogen, which confers distinct reactivity in cross-coupling, nucleophilic substitution, and metallation reactions [2]. Key physicochemical properties include a pKa of 2.84 at 25°C, a water solubility of 31 g/L at 20°C, a logP of approximately 1.69, a boiling point of 173°C, and a density of 1.617 g/mL [1][3]. The compound is commercially available in high purity (typically ≥98%) and is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Why Generic Substitution Among Halopyridines Fails: The Case for 3-Bromopyridine's Unique Reactivity Profile


The position and identity of the halogen substituent on the pyridine ring profoundly influence reactivity in metal-catalyzed cross-couplings, metallation, and nucleophilic substitutions. While 2-bromopyridine, 4-bromopyridine, 3-chloropyridine, and 3-iodopyridine are often considered functional analogs, their divergent electronic and steric properties preclude simple interchange [1]. For instance, 3-bromopyridine exhibits a unique balance of reactivity and stability: it undergoes Suzuki-Miyaura coupling with quantitative yield under optimized conditions, a performance not matched by its chloro or iodo counterparts [2]. Furthermore, its regioselective deprotonation at the C-4 position provides exclusive access to 4-substituted pyridines, a transformation that is challenging or impossible with 2- or 4-bromopyridine [3]. Substituting 3-bromopyridine with a generic halopyridine without accounting for these differences can lead to reduced yields, undesired regioisomers, or complete reaction failure. The following quantitative evidence guide details these critical differentiators.

3-Bromopyridine (CAS 626-55-1): Quantitative Differentiation Evidence Against Closest Analogs


Superior Suzuki-Miyaura Coupling Efficiency: 3-Bromopyridine Outperforms Chloro and Iodo Analogs

In a systematic study of Suzuki-Miyaura cross-coupling between halogenated pyridines and a borated L-aspartic acid derivative, 3-bromopyridine demonstrated the highest experimental yield among all halogen substituents tested [1]. Under optimized conditions (3-bromopyridine as substrate), the coupling reaction proceeded quantitatively, whereas 3-chloropyridine and 3-iodopyridine gave significantly lower yields [1]. The experimental reactivity order was Br > I >> Cl at the C3 position [1]. This result is particularly notable because DFT calculations predicted the opposite order (I >> Br, Cl), indicating that experimental performance does not simply correlate with calculated electron density and that 3-bromopyridine's reactivity is uniquely advantageous in this biologically relevant coupling system [1].

Suzuki-Miyaura cross-coupling Pyridine functionalization Amino acid bioconjugation

Regioselective C-4 Deprotonation Enables Exclusive Access to 4-Substituted Pyridines

3-Bromopyridine undergoes regioselective deprotonation at the C-4 position (the position adjacent to the bromine substituent) when treated with lithium diisopropylamide (LDA) [1]. This contrasts sharply with 2-bromopyridine, which yields mixtures of regioisomers depending on the base employed [1]. The 4-lithio intermediate derived from 3-bromopyridine can be transmetalated to zinc and subsequently coupled via Pd-mediated reactions, providing a flexible and high-yielding route to 4-substituted and 3,4-disubstituted pyridines [1]. This regioselectivity is a direct consequence of the bromine's meta-positioning, which directs deprotonation to the adjacent C-4 site, whereas 2- and 4-bromopyridines lack this directing effect or are themselves unstable [1].

Regioselective deprotonation 4-substituted pyridines Directed ortho-metallation

Grignard Arylation Regioselectivity: Tunable 4- vs. 6-Aryl Substitution

The addition of aryl Grignard reagents to the 1-phenoxycarbonyl salt of 3-bromopyridine provides a tunable entry to either 4-aryl-3-bromopyridines or 6-aryl-3-bromopyridines, depending on reaction conditions [1]. In the absence of additives, unhindered aryl Grignard reagents afford predominantly 6-aryl-3-bromopyridines (49-52% yield) with minor amounts of the 4-substituted isomer (9%) [1]. However, addition of a catalytic amount of cuprous iodide switches the regioselectivity to nearly exclusive 1,4-addition, providing 4-aryl-3-bromopyridines in good yield and high isomeric purity after aromatization [1]. This tunable regioselectivity is a unique feature of the 3-bromo substitution pattern and is not observed with 2- or 4-bromopyridines.

Grignard reaction Regioselective arylation Dihydropyridine synthesis

Balanced Reactivity-Stability Profile: Superior Handling vs. 4-Bromopyridine and 3-Iodopyridine

3-Bromopyridine occupies a 'Goldilocks zone' in the halopyridine reactivity-stability spectrum. 4-Bromopyridine is notoriously unstable and problematic to handle, often decomposing during storage or reaction workup [1]. 3-Iodopyridine, while more reactive in some cross-couplings, is significantly more expensive and prone to oxidative degradation [2]. 3-Chloropyridine is stable but exhibits dramatically lower reactivity, requiring harsher conditions or specialized catalysts for effective coupling [2]. 3-Bromopyridine provides a near-optimal balance: it is a stable, storable liquid (density 1.617 g/mL, bp 173°C) with sufficient reactivity to undergo a wide range of transformations under mild conditions [3]. Its experimental coupling yields (quantitative in optimized Suzuki systems) demonstrate that its reactivity is not merely intermediate but often superior in practice [2].

Halopyridine stability Cross-coupling reactivity Synthetic intermediate handling

Commercial Availability and Cost-Effectiveness vs. 3-Iodopyridine and 4-Bromopyridine

3-Bromopyridine is widely available from multiple global suppliers at competitive prices, reflecting its established role as a commodity intermediate . Representative pricing (as of 2026) for 98% purity material is approximately $9.90/5g, $38.90/25g, and $136.90/100g from major laboratory suppliers . In contrast, 3-iodopyridine is typically 2-3 times more expensive due to higher raw material costs and lower production volumes. 4-Bromopyridine, while sometimes commercially listed, suffers from limited availability and poor shelf-life, leading to supply chain unreliability. 2-Bromopyridine is comparably priced but offers different regioselectivity and reactivity. For large-scale pharmaceutical synthesis, the cost differential between 3-bromopyridine and 3-iodopyridine can represent a significant economic advantage when scaling from grams to kilograms [1].

Chemical procurement Cost analysis Supply chain reliability

3-Bromopyridine (CAS 626-55-1): High-Impact Application Scenarios Driven by Quantified Differentiation


Synthesis of Pyridine-Containing Amino Acid Conjugates and Peptidomimetics

Researchers aiming to conjugate pyridine moieties to amino acids or peptides should prioritize 3-bromopyridine. As demonstrated by Mikagi et al., 3-bromopyridine achieves quantitative yields in Suzuki-Miyaura couplings with borated aspartic acid derivatives, outperforming both 3-chloropyridine (low yield) and 3-iodopyridine (moderate yield) under identical conditions [1]. This high efficiency is critical for generating pyridinium amino acid biomarkers and peptidomimetic libraries where yield and purity directly impact downstream biological assays. The experimental reactivity order Br > I >> Cl at the C3 position makes 3-bromopyridine the unequivocal choice for this application class.

Regioselective Construction of 4-Substituted Pyridine Pharmacophores

For medicinal chemistry programs requiring 4-substituted pyridines—a common motif in kinase inhibitors and other therapeutics—3-bromopyridine offers a unique synthetic advantage. The directed deprotonation-transmetalation protocol developed by Karig et al. exploits the exclusive C-4 deprotonation of 3-bromopyridine with LDA to access 4-substituted and 3,4-disubstituted pyridines in high yield [2]. This approach bypasses the instability of 4-bromopyridine and avoids the regioisomeric mixtures obtained from 2-bromopyridine. Projects targeting 4-functionalized pyridine scaffolds should select 3-bromopyridine to ensure regiochemical fidelity and synthetic efficiency.

Tunable Synthesis of Arylpyridine Libraries for SAR Studies

Medicinal chemists engaged in structure-activity relationship (SAR) studies that require systematic variation of aryl substitution on the pyridine ring should leverage 3-bromopyridine's tunable Grignard arylation. The Comins protocol allows access to either 6-aryl-3-bromopyridines (49-52% yield, unhindered Grignard, no additive) or 4-aryl-3-bromopyridines (near-exclusive, with catalytic CuI) from the same starting material [3]. This tunable regioselectivity enables the rapid generation of both isomeric series from a single precursor, accelerating SAR exploration and reducing the number of synthetic routes required. No other bromopyridine isomer offers this level of conditional regiocontrol.

Large-Scale Industrial Synthesis of Nicotinic Agonists and Alkaloids

For process chemists developing scalable routes to nicotinic agonists, alkaloids, or related bioactive molecules, 3-bromopyridine's balance of stability, reactivity, and cost-effectiveness is decisive. The compound is explicitly used as a starting material in the industrial synthesis of levorotatory nicotine, where it undergoes Grignard formation with i-PrMgCl followed by coupling with 3,4-dihydro-2H-pyrrole [4]. Its stability as a liquid at room temperature (bp 173°C) facilitates handling in pilot plant settings, while its commercial availability at kilogram scale from multiple suppliers ensures supply chain security . Compared to the more expensive 3-iodopyridine or the unstable 4-bromopyridine, 3-bromopyridine represents the most practical and economical choice for manufacturing.

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